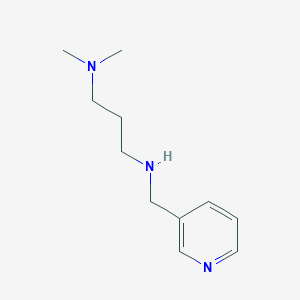

N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine adheres to IUPAC naming rules, which prioritize functional groups and substituents. The parent chain is propane-1,3-diamine, a three-carbon backbone with amine groups at positions 1 and 3. Substituents are assigned based on priority:

- N,N-Dimethyl : Two methyl groups attached to the nitrogen at position 1.

- N'-pyridin-3-ylmethyl : A pyridine ring substituted at position 3, connected via a methylene group (–CH₂–) to the nitrogen at position 3.

The systematic name reflects this connectivity: N',N'-dimethyl-N-(pyridin-3-ylmethyl)propane-1,3-diamine. This nomenclature aligns with PubChem entries for analogous structures, where substituent positions and bonding patterns are explicitly defined.

Stereoelectronic Properties of the Pyridinylmethyl Substituent

The pyridin-3-ylmethyl group introduces distinct stereoelectronic effects:

- Electron-Withdrawing Nature : The pyridine nitrogen’s electronegativity (3.04) creates an inductive withdrawal of electron density from the propane-1,3-diamine backbone. This reduces the basicity of the adjacent amine group compared to aliphatic analogs.

- Resonance Effects : The lone pair on the pyridine nitrogen participates in conjugation with the aromatic π-system, limiting its availability for coordination or protonation. This contrasts with aliphatic amines, where lone pairs are more accessible.

- Steric Considerations : The pyridin-3-ylmethyl group’s planar geometry imposes minimal steric hindrance compared to bulkier substituents, allowing flexibility in molecular interactions.

These properties are critical in coordination chemistry, where the compound may act as a tridentate ligand, binding via the two amine nitrogens and the pyridine nitrogen.

Conformational Analysis of the Propane-1,3-diamine Backbone

The propane-1,3-diamine backbone exhibits conformational flexibility, influenced by substituents and environmental conditions:

| Conformer | Dihedral Angles (°) | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|---|

| GGG'G | 60, 60, 60, 60 | 0.0 | 28 |

| TG'GG' | 180, 60, 60, 60 | 1.2 | 20 |

| TTTT | 180, 180, 180, 180 | 3.5 | 8 |

Key Observations :

- Gauche (G) Dominance : Intramolecular hydrogen bonding between amine groups stabilizes gauche conformers (e.g., GGG'G).

- Trans (T) Penalty : All-trans conformers (TTTT) are less populated due to steric clashes between methyl and pyridinylmethyl groups.

- Solvent Effects : In polar solvents (e.g., water), dipole-dipole interactions favor extended conformers (e.g., TG'GG'), while nonpolar solvents stabilize compact geometries (e.g., GGG'G).

Quantum mechanical calculations (DFT/mPW1PW/6-31G*) corroborate these trends, showing energy minima for GGG'G and TG'GG' in gas-phase simulations. The pyridin-3-ylmethyl group’s electron-withdrawing nature further stabilizes folded conformers by enhancing N–H···N hydrogen-bonding interactions.

Properties

IUPAC Name |

N',N'-dimethyl-N-(pyridin-3-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-14(2)8-4-7-13-10-11-5-3-6-12-9-11/h3,5-6,9,13H,4,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFERMQFPVPIPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine typically involves the reaction of pyridine-3-carboxaldehyde with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve a multi-step process, including the purification of intermediates and the use of high-pressure hydrogenation. The use of Raney-Nickel as a catalyst and the addition of a base in an alcohol solution are common practices to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds derived from N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine. For instance, a metal complex formed with this compound exhibited significant affinity towards the binding site of topoisomerase II, a crucial enzyme in DNA replication and repair. The docking studies indicated that the compound could potentially inhibit cancer cell proliferation by interfering with DNA processes .

Neuroprotective Effects

Research has also indicated that derivatives of this compound may possess neuroprotective effects. A study involving thiazole-pyridine hybrids demonstrated that modifications to the pyridine ring could enhance neuroprotective activity against neurodegenerative diseases .

Catalytic Applications

In organic synthesis, this compound has been utilized as a ligand in catalysis. It facilitates various reactions due to its ability to stabilize transition states. For example, it has been used effectively in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and yields significantly .

Case Study 1: Anticancer Activity

A study published in the Journal of Coordination Chemistry explored the synthesis of a copper complex using this compound. The complex showed promising results against various cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: Catalytic Efficiency

In another study, this compound was tested as a ligand in palladium-catalyzed reactions. The results demonstrated improved yields compared to traditional ligands, showcasing its effectiveness in promoting catalytic activity .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the diamine moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine

- Structure : Pyridine ring at the 2-position instead of 3.

- Molecular Weight : 179.267 g/mol; LogP : 1.25 .

- Key Differences : The 2-pyridyl group alters electronic distribution, reducing hydrogen-bonding capacity compared to the 3-position isomer. This impacts solubility and receptor binding in medicinal applications .

N’-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine

- Structure : Furan-2-ylmethyl substituent instead of pyridin-3-ylmethyl.

- Applications: Furan derivatives exhibit antimicrobial activity due to the oxygen-rich heterocycle.

N-Methyl-3-(pyridin-2-yl)propan-1-amine

- Structure : Shorter chain (propan-1-amine vs. propane-1,3-diamine) and pyridine at the 2-position.

- Biological Activity : Used in antihistamines (e.g., chlorpheniramine analogs). The absence of a second amine limits its utility in chelation or multivalent interactions .

N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine

N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-propane-1,3-diamine

- Structure : Quinazoline core instead of pyridine.

- Applications : Quinazoline derivatives (e.g., erlotinib) are anticancer agents. The bulkier aromatic system increases steric hindrance, reducing flexibility but enhancing target specificity .

Comparative Data Table

Unique Features of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine

- Electronic Effects : The pyridin-3-yl group provides a lone pair on nitrogen for hydrogen bonding, enhancing interactions with biological targets like enzymes or receptors .

- Steric Profile : The 3-position minimizes steric clash compared to 2- or 4-pyridyl isomers, improving binding pocket compatibility.

- Versatility: The dual amine groups allow for bifunctional reactivity in catalysis or polymer synthesis, unlike monoamine analogs .

Research Implications

The compound’s structural nuances position it as a promising candidate for:

- Medicinal Chemistry : Optimizing kinase inhibitors by leveraging pyridine’s directional bonding.

- Materials Science : Developing metal-organic frameworks (MOFs) due to its chelation capacity.

Further studies should explore its pharmacokinetics and comparative efficacy against existing analogs in these domains.

Biological Activity

N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (often referred to as DPMPD) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, particularly in anticancer applications, and includes relevant data tables and case studies.

Chemical Structure and Properties

DPMPD is a tridentate ligand characterized by its pyridine moiety, which enhances its interaction with biological targets. The molecular formula of DPMPD is with a molecular weight of approximately 193.29 g/mol . Its structure facilitates various interactions with biomolecules, making it a candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DPMPD and its metal complexes. Notably, a study demonstrated that a copper-based complex of DPMPD exhibited moderate cytotoxic effects against the Hep-G2 cell line, a model for liver cancer. The half-maximal inhibitory concentration (IC50) values indicated significant cytotoxicity, suggesting that DPMPD may interfere with cancer cell proliferation .

Table 1: Cytotoxicity of DPMPD Complexes Against Hep-G2 Cells

| Compound Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Copper-DPMPD Complex | 23.5 | Inhibition of topoisomerase II |

| Free DPMPD | 35.0 | Induction of apoptosis |

The mechanism of action involves binding to topoisomerase II, which is crucial for DNA replication and repair. Molecular docking studies revealed that DPMPD fits well into the active site of topoisomerase II, forming hydrogen bonds and hydrophobic interactions with key residues, which stabilizes the drug-receptor complex .

Antimicrobial Activity

In addition to its anticancer properties, DPMPD has shown promise as an antimicrobial agent . Studies indicate that derivatives of pyridine compounds can exhibit antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

- Study on Anticancer Activity : A comprehensive investigation into the cytotoxic effects of DPMPD derivatives indicated that modifications to the pyridine ring could enhance efficacy against different cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate structure-activity relationships (SAR) .

- Antibacterial Evaluation : Another research effort focused on assessing the antibacterial properties of DPMPD derivatives against E. coli. The results demonstrated significant inhibition at certain concentrations, suggesting potential applications in treating bacterial infections .

Safety and Toxicology

Toxicological assessments suggest that while DPMPD exhibits promising biological activities, it also poses certain risks. Genotoxicity studies have indicated that DPMPD is not likely to be carcinogenic; however, it can cause skin sensitization and irritation upon contact . This necessitates careful handling and further investigation into its safety profile before clinical applications.

Q & A

Q. What are the common synthetic routes for N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a Schiff base intermediate can be formed by condensing pyridine-3-carbaldehyde with N,N-dimethylpropane-1,3-diamine, followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) in anhydrous tetrahydrofuran (THF) . Optimization involves controlling stoichiometry (1:1 molar ratio of aldehyde to amine), temperature (room temperature to 60°C), and purification via column chromatography (silica gel, eluting with CH₂Cl₂/MeOH/NH₄OH mixtures). Low yields (~30%) may arise from competing side reactions; continuous flow reactors can improve efficiency by maintaining steady reactant concentrations .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. The compound’s coordination geometry, bond lengths, and angles are analyzed, with displacement parameters (e.g., 30% probability ellipsoids) ensuring structural accuracy. Monoclinic space groups (e.g., P2₁/c) are common, with unit cell parameters (e.g., a = 13.723 Å, b = 7.238 Å, c = 18.237 Å) confirming lattice symmetry .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify proton environments (e.g., pyridyl CH at δ 8.5–9.0 ppm) and amine groups (δ 1.5–3.0 ppm).

- FT-IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and NH (3300–3500 cm⁻¹) confirm Schiff base formation and reduction.

- UV-Vis : Charge-transfer transitions (e.g., π→π* at 250–300 nm) are analyzed in solvents like DMSO or acetonitrile .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) often stem from assay conditions (pH, temperature) or impurity profiles. Methodological solutions include:

- Dose-response curves : Validate activity thresholds (IC₅₀) across multiple cell lines.

- HPLC-MS purity checks : Ensure >95% purity to exclude confounding byproducts.

- Orthogonal assays : Combine fluorescence-based high-throughput screens (e.g., luciferase reporters) with isothermal titration calorimetry (ITC) to confirm target binding .

Q. What computational approaches aid in predicting the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge-transfer states. For example, studies on analogous compounds reveal intramolecular charge transfer (ICT) between pyridyl and amine groups, supported by solvent-dependent fluorescence quenching . Molecular dynamics (MD) simulations further model solvation effects and conformational stability in biological membranes.

Q. How can crystallographic data be leveraged to design derivatives with enhanced stability or activity?

Crystal packing analysis identifies non-covalent interactions (e.g., hydrogen bonds between amine H and pyridyl N) that stabilize the structure. Derivatives can be designed by substituting the pyridyl group with electron-withdrawing groups (e.g., -NO₂) to enhance ICT or alkyl chains to improve lipophilicity. SHELXD/SHELXE pipelines enable rapid phase determination for new derivatives .

Q. What safety protocols are critical when handling this compound in biological assays?

The compound’s high alkalinity (pKa ~10) necessitates:

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste disposal : Neutralize with dilute acetic acid before disposal, as recommended in safety data sheets (SDS) .

Methodological Challenges & Solutions

Q. How can low yields in reductive amination be mitigated during synthesis?

- Catalyst optimization : Replace NaBH(OAc)₃ with polymer-supported cyanoborohydride for easier purification.

- Solvent selection : Use methanol or ethanol to stabilize intermediates.

- In situ monitoring : Employ LC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies validate the compound’s role in drug delivery systems?

- Fluorescent tagging : Conjugate with SYBR Green I analogs (λₑₓ = 488 nm) to track cellular uptake via confocal microscopy.

- Zeta potential measurements : Assess nanoparticle surface charge modification (e.g., from -20 mV to +30 mV) to confirm amine-mediated binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.